Abnormal cannabidiol

Descripción general

Descripción

El cannabidiol anormal es un regioisómero sintético del cannabidiol, un compuesto derivado de la planta Cannabis sativa. A diferencia de la mayoría de los demás cannabinoides, el cannabidiol anormal no produce efectos psicoactivos o sedantes. En cambio, exhibe propiedades farmacológicas únicas como vasodilatación, reducción de la presión arterial e inducción de la migración y proliferación celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El cannabidiol anormal se sintetiza mediante una serie de reacciones químicas que comienzan con el cannabidiol. La síntesis implica modificaciones regioselectivas de la estructura del cannabidiol. Un método común implica el uso de reacciones de ciclación catalizadas por ácidos para reorganizar la estructura molecular del cannabidiol, lo que da como resultado la formación de cannabidiol anormal .

Métodos de producción industrial: La producción industrial de cannabidiol anormal normalmente implica la síntesis química a gran escala utilizando condiciones de reacción similares a las que se utilizan en los entornos de laboratorio. El proceso está optimizado para obtener rendimientos y pureza más altos, y a menudo se emplean técnicas de purificación avanzadas, como la cromatografía líquida de alto rendimiento (HPLC) para aislar el compuesto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: El cannabidiol anormal experimenta diversas reacciones químicas, que incluyen:

Oxidación: El cannabidiol anormal puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el cannabidiol anormal en diferentes formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de cannabidiol anormal.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes para reacciones de sustitución.

Principales productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del cannabidiol anormal, cada uno con propiedades farmacológicas distintas .

Aplicaciones Científicas De Investigación

Antitumor Activity

Mechanism of Action

Abnormal cannabidiol has shown promising antitumor effects, particularly in the context of paclitaxel-resistant breast cancer cells. Research indicates that abn-CBD acts through non-CB1 and non-CB2 receptors, primarily GPR55 and GPR18, which are implicated in cancer progression. In vitro studies have demonstrated that abn-CBD can reduce tumor growth significantly when tested in cellular models and zebrafish xenograft models .

Case Study: Breast Cancer

A study published in Frontiers in Pharmacology highlighted the efficacy of abn-CBD alongside its analog O-1602 in reducing tumorigenesis. The results suggested that these atypical cannabinoids could serve as new leads for anticancer treatments, especially in cases where conventional chemotherapy fails .

Neuroprotective Effects

Inflammation Modulation

this compound exhibits neuroprotective properties by modulating glial cell activity and reducing the production of pro-inflammatory mediators. In a study involving primary astrocytic-microglial cocultures, abn-CBD was shown to influence scar formation and inflammatory responses, indicating its potential role in treating neurodegenerative diseases .

Case Study: Glial Cell Interaction

Research indicated that abn-CBD affects the behavior of microglia and astrocytes, which are critical for maintaining homeostasis in the central nervous system. The modulation of these cells suggests therapeutic avenues for conditions characterized by neuroinflammation .

Ocular Health

Intraocular Pressure Reduction

this compound has been investigated for its ability to lower intraocular pressure (IOP), which is crucial in managing glaucoma. In a controlled study involving Brown Norway rats, abn-CBD demonstrated significant IOP-lowering effects when administered both intraperitoneally and topically . This positions abn-CBD as a potential candidate for glaucoma treatment without the psychoactive effects commonly associated with cannabinoids.

Cardiovascular Protection

Gut-Brain Axis Interaction

Recent studies have explored the cardiovascular protective effects of abn-CBD, particularly concerning the gut-brain axis. Findings suggest that abn-CBD may mitigate cardiovascular risks associated with depression by influencing gut microbiota and related signaling pathways . This highlights its multifaceted role in both mental health and cardiovascular wellness.

Summary Table of Applications

Mecanismo De Acción

El cannabidiol anormal ejerce sus efectos a través de mecanismos distintos de los de los cannabinoides tradicionales. Interactúa con receptores como GPR18 y GPR55, que no forman parte de la familia clásica de receptores de cannabinoides (CB1 y CB2). Estas interacciones conducen a diversas respuestas celulares, incluida la vasodilatación, la migración celular y la proliferación .

Compuestos similares:

Cannabidiol: El compuesto parental del que se deriva el cannabidiol anormal. A diferencia del cannabidiol anormal, el cannabidiol no exhibe efectos vasodilatadores.

Delta-9-tetrahidrocannabinol: El principal compuesto psicoactivo del cannabis, que tiene diferentes efectos farmacológicos en comparación con el cannabidiol anormal.

Cannabigerol: Otro cannabinoide no psicoactivo con propiedades farmacológicas distintas.

Singularidad: El cannabidiol anormal es único en su capacidad de producir efectos vasodilatadores y reducir la presión arterial sin causar efectos psicoactivos o sedantes. Su interacción con receptores de cannabinoides no clásicos lo distingue aún más de otros cannabinoides .

Comparación Con Compuestos Similares

Cannabidiol: The parent compound from which abnormal cannabidiol is derived. Unlike this compound, cannabidiol does not exhibit vasodilatory effects.

Delta-9-tetrahydrocannabinol: The primary psychoactive compound in cannabis, which has different pharmacological effects compared to this compound.

Cannabigerol: Another non-psychoactive cannabinoid with distinct pharmacological properties.

Uniqueness: this compound is unique in its ability to produce vasodilatory effects and lower blood pressure without causing psychoactive or sedative effects. Its interaction with non-classical cannabinoid receptors further distinguishes it from other cannabinoids .

Actividad Biológica

Abnormal cannabidiol (Abn-CBD) is a synthetic cannabinoid that has garnered attention for its unique biological activities, distinct from those of other cannabinoids like cannabidiol (CBD) and tetrahydrocannabinol (THC). This article delves into the biological activity of Abn-CBD, including its receptor interactions, pharmacodynamics, therapeutic potential, and relevant case studies.

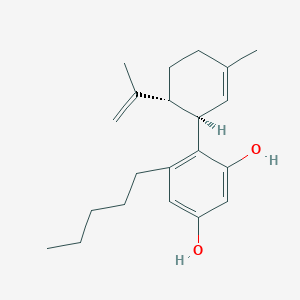

- IUPAC Name : 2-[(1R,6R)-6-(hydroxymethyl)-3-methyl-2-cyclohexen-1-yl]-5-pentylphenol

- Molecular Formula : CHO

- Molar Mass : 314.469 g·mol

Abn-CBD acts through mechanisms that are not fully understood but involve interactions with several receptors:

- GPR18 and GPR55 : Abn-CBD has been shown to interact with orphan receptors GPR18 and GPR55, which are believed to play roles in various physiological processes. Unlike CBD, which shows antagonistic activity at GPR55, Abn-CBD may act as an agonist at this receptor .

- Non-CB Receptor Activity : The compound does not primarily engage with the well-known CB1 and CB2 cannabinoid receptors. Instead, it appears to exert effects through alternative pathways, including the activation of mitogen-activated protein kinases (MAPK) in microglia, which are critical for neuroinflammatory responses .

Pharmacodynamics

Research indicates that Abn-CBD has significant pharmacological effects:

- Vasodilation and Blood Pressure : Abn-CBD induces vasodilatory effects and lowers blood pressure without psychoactive effects, making it a candidate for therapeutic applications in cardiovascular health .

- Cell Migration and Proliferation : In vitro studies have demonstrated that Abn-CBD promotes cell migration and proliferation in human umbilical vein endothelial cells, suggesting potential applications in wound healing and tissue regeneration .

Inflammatory Conditions

Abn-CBD has shown promise in treating various inflammatory conditions:

- Colitis Models : Studies involving trinitrobenzene sulfonic acid-induced colitis in mice revealed that Abn-CBD enhances wound healing in endothelial and epithelial cells. This suggests its potential utility in gastrointestinal inflammatory diseases .

- Neuroprotection : Abn-CBD exhibits neuroprotective properties by modulating inflammatory responses in glial cells. Research has indicated its ability to reduce pro-inflammatory cytokine production, making it a candidate for therapies aimed at neurodegenerative diseases .

Diabetes Management

Recent studies have highlighted the role of Abn-CBD in preserving pancreatic beta cells in experimental models of Type 1 diabetes. It appears to ameliorate inflammation associated with beta-cell damage, indicating a potential therapeutic avenue for diabetes management .

Case Studies and Research Findings

Propiedades

IUPAC Name |

4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEZXUNAYVCODW-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945675 | |

| Record name | Abnormal Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22972-55-0 | |

| Record name | Abnormal Cannabidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22972-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-1,3-benzenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abnormal Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4WF2D7YPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.